molecular formula C19H16O5 B2732056 Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate CAS No. 300826-20-4

Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate

Cat. No. B2732056
CAS RN: 300826-20-4
M. Wt: 324.332
InChI Key: NLTDUPZYZQRUTN-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate” is a complex organic molecule. It contains an ethyl ester group, an acetoxy group, a phenyl group, and a benzofuran moiety .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving acetylation, esterification, and coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The acetoxy group would introduce polarity, the phenyl and benzofuran moieties would contribute to aromaticity, and the ethyl ester group would add to the complexity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The acetoxy group could undergo nucleophilic substitution or elimination reactions . The ester group could undergo hydrolysis, reduction, or transesterification reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester and acetoxy group could make the compound polar and potentially increase its boiling point .

Scientific Research Applications

Photocatalysis and Organic Synthesis

Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate can serve as a valuable substrate in photocatalytic reactions. Researchers have explored its use in the synthesis of lactone compounds through photocatalytic oxidation strategies . These reactions can lead to the formation of diverse functional groups, making it a versatile building block for organic synthesis.

Antiviral Activity

Indole derivatives, including those containing the benzofuran-3-carboxylate moiety, have shown promise as antiviral agents. For instance:

Biological and Clinical Applications

Indole derivatives, due to their diverse biological activities, have attracted significant interest. Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate, as part of this indole scaffold, may offer therapeutic possibilities in areas such as anti-inflammatory, anticancer, antioxidant, and antitubercular treatments .

Esterification Reactions

Ethyl acetate, a common ester, finds applications in solvents, flavorings, and perfumes. The esterification of acetic acid with ethanol produces ethyl acetate, and this compound can be used in various industrial processes .

Heterocyclic Chemistry

The benzofuran-3-carboxylate moiety contributes to the heterocyclic nature of this compound. Heterocycles play a crucial role in drug discovery and development. Researchers continue to explore novel derivatives based on this scaffold for potential pharmacological applications .

Natural Product Synthesis

The indole nucleus, present in Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate, is a key component of natural products like tryptophan and indole-3-acetic acid. Understanding its reactivity and applications can aid in the synthesis of bioactive compounds .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, it would depend on the specific biological target. If it’s used as a reactant in a chemical reaction, its reactivity would be determined by the functional groups present .

properties

IUPAC Name

ethyl 5-acetyloxy-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-3-22-19(21)17-15-11-14(23-12(2)20)9-10-16(15)24-18(17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTDUPZYZQRUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate

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